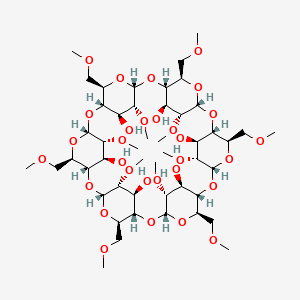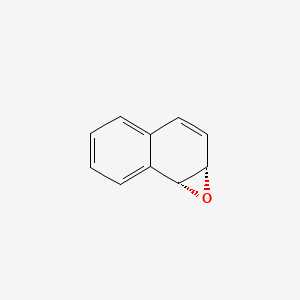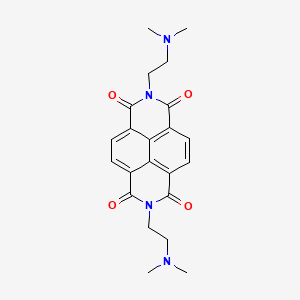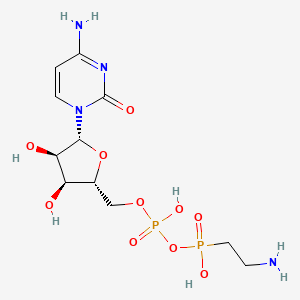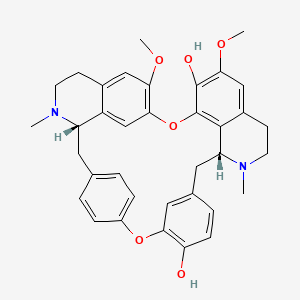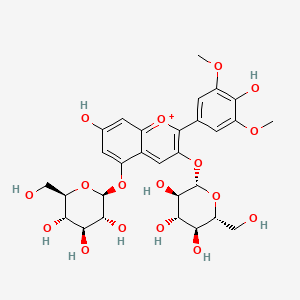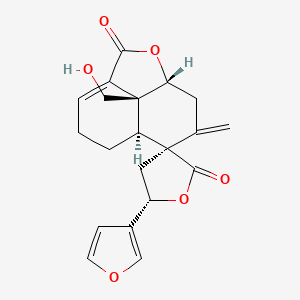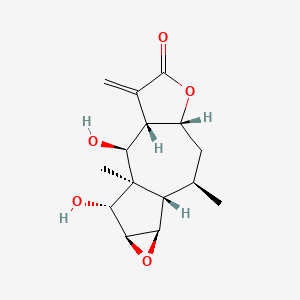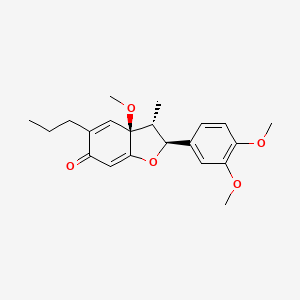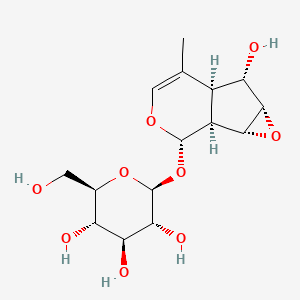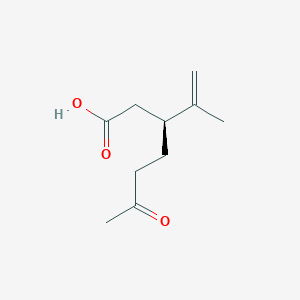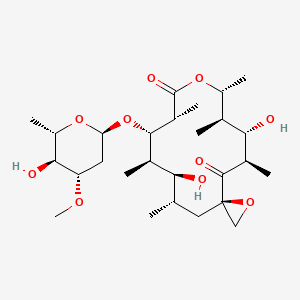![molecular formula C23H46NO4+ B1212358 [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium CAS No. 7085-35-0](/img/structure/B1212358.png)
[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium is an acylcholine.
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis : A study by Brouillette, Gray, & Saeed (1995) used rigid analogs of carnitine, including a compound structurally similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, to explore the conformational states of carnitine. This work contributes to understanding the structural flexibility and potential interactions of similar compounds.
Material Synthesis and Characterization : Zheng, Meshitsuka, & Ishizu (1995) in their study on amphoteric cellulose derivatives discussed the synthesis of derivatives containing cationic groups similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. These materials were evaluated for their molecular sizes and ionic interactions, highlighting the compound's utility in modifying cellulose properties.
DNA-Binding Properties : Pawlica et al. (2009) investigated dicationic derivatives of dibenzotetraaza[14]annulene with substituents including trimethylammonium propyl groups. Their work focused on understanding how these groups influence the interaction with DNA, suggesting potential applications in gene therapy or molecular biology.
Plant Growth Research : Tolbert (1960) in their work on (2-Chloroethyl) Trimethylammonium Chloride described the effects of compounds related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium on plant growth. This research contributes to our understanding of how such compounds can influence plant physiology.
Antibacterial Activity : Xu et al. (2011) studied N,O-quaternary ammonium chitosan with structural similarities to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. Their work explored the antibacterial properties of these compounds, indicating potential applications in antimicrobial materials.
Drug Delivery Systems : The study by Wang, Guo, Xu, Barron, & Szoka (1998) on alkyl acyl carnitine esters, which are structurally related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, focused on their potential as biocompatible cationic lipids for gene transfer. This research is significant for the development of efficient gene delivery systems.
Eigenschaften
CAS-Nummer |
7085-35-0 |
|---|---|
Produktname |
[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium |
Molekularformel |
C23H46NO4+ |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
InChI-Schlüssel |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonyme |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)
